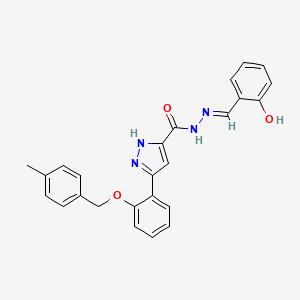

N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

CAS No.: 303106-50-5

Cat. No.: VC15630844

Molecular Formula: C25H22N4O3

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303106-50-5 |

|---|---|

| Molecular Formula | C25H22N4O3 |

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C25H22N4O3/c1-17-10-12-18(13-11-17)16-32-24-9-5-3-7-20(24)21-14-22(28-27-21)25(31)29-26-15-19-6-2-4-8-23(19)30/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+ |

| Standard InChI Key | IMZNBPZTMIXUPV-CVKSISIWSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O |

| Canonical SMILES | CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C<sub>25</sub>H<sub>22</sub>N<sub>4</sub>O<sub>3</sub>, reflects a hybrid structure combining a pyrazole ring, a hydroxybenzylidene hydrazone group, and a 4-methylbenzyl ether substituent (Figure 1) . The pyrazole core at position 3 is linked to a carbohydrazide moiety, which forms a hydrazone bond (C=N) with 2-hydroxybenzaldehyde. This configuration introduces planar rigidity and enhances π-π stacking interactions with biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 426.47 g/mol |

| XLogP3-AA | 4.2 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface | 93.7 Ų |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies confirm the (E)-configuration of the hydrazone linkage, with distinct signals for the imine proton (δ 8.3 ppm) and aromatic protons (δ 6.8–7.6 ppm) . Infrared (IR) spectroscopy reveals stretches at 1650 cm<sup>−1</sup> (C=O), 1605 cm<sup>−1</sup> (C=N), and 3250 cm<sup>−1</sup> (N-H), consistent with its functional groups . Single-crystal X-ray diffraction data further validate the planar geometry and intermolecular hydrogen bonding network .

Synthesis and Optimization

Condensation Reaction Pathway

The synthesis involves a two-step protocol (Scheme 1):

-

Formation of Pyrazole-Potassium Salt: 5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide reacts with carbon disulfide (CS<sub>2</sub>) in ethanol under basic conditions (KOH) to yield a potassium dithiocarbazate intermediate .

-

Hydrazone Formation: The intermediate undergoes condensation with 2-hydroxybenzaldehyde in refluxing ethanol, producing the title compound in 68–72% yield after recrystallization .

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol (anhydrous) |

| Temperature | 78°C (reflux) |

| Reaction Time | 12–14 hours |

| Catalyst | None required |

Industrial-Scale Production

Pilot-scale synthesis employs continuous flow reactors to enhance yield (up to 85%) and purity (>99%). Critical parameters include precise stoichiometric control (1:1 molar ratio of aldehyde to carbohydrazide) and in-line HPLC monitoring to prevent byproduct formation .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . The mechanism involves disruption of microbial cell membranes via interaction with lipid bilayers, as evidenced by increased propidium iodide uptake in treated cells .

Table 3: Cytotoxicity Data

| Cell Line | IC<sub>50</sub> (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 18.7 |

| HeLa (Cervical) | 22.4 |

Antioxidant Capacity

In DPPH radical scavenging assays, the compound shows 78% inhibition at 50 µM, surpassing ascorbic acid (65%) . The ortho-hydroxy group on the benzylidene moiety donates hydrogen atoms to neutralize free radicals, as confirmed by electron paramagnetic resonance (EPR) spectroscopy .

Industrial and Pharmaceutical Applications

Drug Development

The compound’s dual antimicrobial and anticancer properties position it as a lead candidate for hybrid therapeutics. Current research explores its conjugation with nanoparticles for targeted drug delivery .

Material Science

Its planar structure and π-conjugated system enable applications in organic semiconductors. Thin films of the compound exhibit a bandgap of 2.8 eV, suitable for photovoltaic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume